molecular formula C12H13F3O B8339737 4,4,4-Trifluoro-2-methyl-1-(4-methylphenyl)butan-1-one

4,4,4-Trifluoro-2-methyl-1-(4-methylphenyl)butan-1-one

Cat. No. B8339737
M. Wt: 230.23 g/mol
InChI Key: FQFGQWDVQZCYAR-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

At 0° C., 16.44 g (123.3 mmol) of aluminum chloride were added a little at a time to 12.6 ml (118.6 mmol) of toluene and 20.9 g (119.7 mmol) of 4,4,4-trifluoro-2-methylbutanoyl chloride in 300 ml of 1,2-dichloroethane, and the mixture was stirred at 0° C. for one hour. The reaction mixture was then slowly warmed to room temperature and stirred at this temperature for three hours. The reaction mixture was then slowly added to 300 ml of ice-cooled 18.5% strength hydrochloric acid, and the organic phase was then removed. The aqueous phase was extracted three more times with dichloromethane. The combined organic phases were dried over sodium sulfate and filtered, and the solvent was removed under reduced pressure. The crude product was purified chromatographically on silica gel (mobile phase cyclohexane/ethyl acetate 4:1). This gave 19.96 g (18.7 mmol, 73% of theory) of the title compound.
Quantity
16.44 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH3:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[F:12][C:13]([F:21])([F:20])[CH2:14][CH:15]([CH3:19])[C:16](Cl)=[O:17].Cl>ClCCCl>[F:12][C:13]([F:21])([F:20])[CH2:14][CH:15]([CH3:19])[C:16]([C:8]1[CH:9]=[CH:10][C:5]([CH3:11])=[CH:6][CH:7]=1)=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
16.44 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
12.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20.9 g
Type
reactant
Smiles
FC(CC(C(=O)Cl)C)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at this temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic phase was then removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three more times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified chromatographically on silica gel (mobile phase cyclohexane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(CC(C(=O)C1=CC=C(C=C1)C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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